molecular formula C10H14CoN2Na2O9 B8004172 Ethylenediaminetetraacetic Acid Disodium Cobalt Salt

Ethylenediaminetetraacetic Acid Disodium Cobalt Salt

Cat. No. B8004172
M. Wt: 411.14 g/mol
InChI Key: PYPIGOKCCFIGCL-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylenediaminetetraacetic Acid Disodium Cobalt Salt is a useful research compound. Its molecular formula is C10H14CoN2Na2O9 and its molecular weight is 411.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nuclear Waste Management : Ethylenediaminetetraacetic acid, a strong complexing agent, has been identified as a contributor to the low-level migration of cobalt-60 from waste disposal sites at nuclear facilities due to its ability to form strong complexes with rare earths and actinides (Means, Crerar, & Duguid, 1978).

  • Dentistry : In endodontics, Ethylenediaminetetraacetic Acid reacts with calcium ions in dentine and forms soluble calcium chelates, indicating its usage in dental procedures (Mohammadi, Shalavi, & Jafarzadeh, 2013).

  • Crystallography : Research on the crystal structure of potassium Ethylenediaminetetraacetato-cobaltate(III) highlights its importance in crystallographic studies and industrial applications (Mitsuhashi & Mikuriya, 2016).

  • Chromatography : Ethylenediaminetetraacetic acid disodium salt has been used in High-Performance Liquid Chromatography (HPLC) for the separation and detection of metal ions, showcasing its application in analytical chemistry (Lien, Boerner, & Tarter, 1987).

  • Toxicological Studies : Studies on the mutagenic potency of Ethylenediaminetetraacetic acid disodium salt in mice indicate its significance in toxicological research (Muralidhara & Narasimhamurthy, 1991).

  • Nanotechnology : The synthesis of Ethylenediaminetetraacetic acid disodium salt nanoparticles and their application in lubrication demonstrate its potential in the field of materials science and nanotechnology (Ding, Xu, & Guo, 2006).

  • Hydrogen Production : Research involving cobalt(II)tetraphenylporphyrin and Ethylenediaminetetraacetic acid disodium salt in hydrogen production under visible light indicates its application in renewable energy and photochemistry (Ngweniform et al., 2006).

  • Catalysis : Studies on the synthesis and characterization of cobalt-complex functionalized materials, including Ethylenediaminetetraacetic acid, show its utility in catalysis and material chemistry (J. F. D. and et al., 1997).

properties

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPIGOKCCFIGCL-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CoN2Na2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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